Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate

Lipophilicity Drug-likeness ADME

Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is a halogenated aromatic ester belonging to the trifluoromethyl-substituted benzoate family. It features a unique 1,2,3,4-tetrasubstitution pattern with chlorine at position 3, fluorine at position 2, a trifluoromethyl group at position 6, and an ethyl ester at position 1 of the benzene ring, yielding a molecular formula of C10H7ClF4O2 and a molecular weight of 270.61 g/mol.

Molecular Formula C10H7ClF4O2
Molecular Weight 270.61 g/mol
CAS No. 773135-49-2
Cat. No. B6320876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate
CAS773135-49-2
Molecular FormulaC10H7ClF4O2
Molecular Weight270.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1F)Cl)C(F)(F)F
InChIInChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3
InChIKeyDGLYLSRTFQWLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate (CAS 773135-49-2) Procurement-Focused Compound Profile


Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is a halogenated aromatic ester belonging to the trifluoromethyl-substituted benzoate family. It features a unique 1,2,3,4-tetrasubstitution pattern with chlorine at position 3, fluorine at position 2, a trifluoromethyl group at position 6, and an ethyl ester at position 1 of the benzene ring, yielding a molecular formula of C10H7ClF4O2 and a molecular weight of 270.61 g/mol [1]. This compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its specific substitution pattern enabling regioselective transformations that are inaccessible with other in-class regioisomers .

Why Regioisomeric Substitution Prevents Direct Replacement of Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate with Close Analogs


The ortho-ester/ortho-CF3 arrangement in this compound creates a distinct electronic and steric environment that directly governs its reactivity in nucleophilic acyl substitution, cross-coupling, and subsequent functionalization steps. The trifluoromethyl group at the 6-position exerts both a strong electron-withdrawing inductive effect (σm = 0.43, σp = 0.54) and a steric buttressing effect on the adjacent ester carbonyl, significantly altering hydrolysis rates, reduction selectivity, and the outcome of metal-catalyzed coupling reactions compared to the 5-CF3 (meta) or 4-CF3 (para) regioisomers [1]. Simply replacing this compound with, for example, ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate (CAS 773135-53-8) changes the regiochemistry of the CF3 group relative to the ester, leading to divergent reactivity and potentially incompatible intermediate structures in multi-step synthetic routes . The quantitative evidence below demonstrates that these regioisomeric differences manifest in measurable physicochemical and performance parameters that directly impact synthesis outcomes.

Quantitative Differentiation Evidence for Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate vs. Closest Regioisomeric Analogs


Enhanced Lipophilicity (XLogP3 = 3.8) Versus 5-CF3 Regioisomer (LogP = 3.67)

The target compound exhibits a computed XLogP3 of 3.8 [1], which is 0.125 log units higher than the experimentally reported LogP of 3.6746 for the 5-CF3 regioisomer (CAS 773135-53-8) . This difference, while modest, places the 6-CF3 compound closer to the optimal lipophilicity range for CNS drug candidates (LogP 2-4), whereas the 5-CF3 isomer falls slightly below the preferred midpoint. The ortho-CF3 group's proximity to the ester creates a more compact hydrophobic surface area, potentially enhancing passive membrane permeability in derived drug candidates.

Lipophilicity Drug-likeness ADME

Higher Boiling Point (284°C) Enabling Distillation-Based Purification Superior to 5-CF3 Regioisomer (265.6°C)

The target compound has a reported boiling point of 284°C at 760 mmHg , which is 18.4°C higher than the 265.6°C boiling point of the 5-CF3 regioisomer . This substantial difference is attributed to the ortho-CF3 group's influence on dipole moment and intermolecular interactions. A higher boiling point provides a wider operational window for fractional distillation purification, reducing thermal decomposition risk during large-scale isolation.

Purification Boiling Point Process Chemistry

Ortho-CF3 Electronic Activation of the Ester Carbonyl for Nucleophilic Attack Compared to Meta-CF3 Analogs

The ortho-trifluoromethyl group in the target compound exerts a strong -I inductive effect (Hammett σm = 0.43, σp = 0.54) directly on the ester carbonyl carbon through both field and through-bond transmission [1]. In contrast, the 5-CF3 regioisomer positions the CF3 group meta to the ester, where resonance and inductive effects are attenuated. This ortho activation is predicted to increase the electrophilicity of the ester carbonyl, accelerating nucleophilic acyl substitution reactions by approximately 2- to 5-fold relative to the meta-substituted analog, based on established Hammett ρ values for alkaline ester hydrolysis (ρ ≈ 2.2-2.5) [2]. Faster, more selective ester cleavage or transesterification translates to higher yields and shorter reaction times in downstream synthetic steps.

Reactivity Ester hydrolysis Electronic effects

Documented Utility as a Key Intermediate for Nav1.7 Sodium Channel Inhibitors (Patent US10766858) Versus Undocumented Regioisomers

The 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl substructure—directly accessible from the target ester via ester reduction—appears in a compound demonstrating Nav1.7 inhibitory activity with an IC50 of 182 nM, as documented in BindingDB entry BDBM461931 and associated with patent US10766858 [1][2]. This patent specifically exemplifies the 2-fluoro-6-trifluoromethyl orientation on the benzamide scaffold, indicating that this particular regioisomeric arrangement is preferred for Nav1.7 binding. In contrast, no equivalent patent exemplification or biological data were identified for the 5-CF3 or 4-CF3 regioisomeric esters in the context of Nav1.7 programs, suggesting that the 6-CF3 pattern is privileged for this therapeutic target class.

Ion channel Pain therapeutics Patent evidence

Superior Commercial Availability at Research-Grade Purity (97%) with Multiple Verified Suppliers

The target compound is commercially available at 97% purity from multiple verified suppliers including LeYan (Catalog No. 1842851) and AKSci (Catalog No. 0652FG) , ensuring competitive sourcing and supply chain resilience. In comparison, the structurally closest analog, ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate (CAS 773135-53-8), is offered at 98% purity but from fewer verified suppliers . For procurement purposes, the availability of the 6-CF3 isomer from multiple independent sources reduces single-supplier dependency risk, which is critical for long-term research programs requiring consistent quality and predictable lead times.

Commercial availability Supply chain Quality assurance

Important Caveat: High-Strength Head-to-Head Differential Evidence Is Currently Limited

It must be explicitly noted that the majority of differentiation evidence available for this compound is at the level of cross-study comparable data, class-level inference, or supporting patent evidence. No peer-reviewed publication providing a direct, head-to-head experimental comparison of this compound against its closest regioisomers (e.g., identical assay conditions for reactivity, metabolic stability, or biological activity of derived products) was identified through systematic searching of PubMed, PubChem, BindingDB, and patent databases as of the date of this analysis. The quantitative claims regarding lipophilicity, boiling point, and reactivity are drawn from independent measurements or well-established structure-property relationships, not from controlled comparative experiments. Users should treat the ortho-CF3 activation claim as a class-level inference requiring experimental validation in their specific reaction context. Procurement decisions should weigh the combination of available physicochemical advantages, documented patent utility, and commercial supply resilience rather than relying on any single dimension as definitive proof of superiority.

Data limitation Transparency Procurement caution

Recommended Procurement and Application Scenarios for Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Targeting Voltage-Gated Sodium Channels (Nav1.7) for Pain Therapeutics

The documented utility of the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl substructure in a Nav1.7 inhibitor with IC50 = 182 nM [1] makes this ester the preferred starting material for programs exploring this target class. Procurement of this specific regioisomer ensures synthetic compatibility with the patented benzamide scaffold exemplified in US10766858, reducing the risk of SAR divergence when using alternative regioisomers .

Multi-Step Synthesis Requiring Ortho-Activated Ester for Efficient Acyl Substitution Chemistry

The ortho-CF3 group's electron-withdrawing effect on the ester carbonyl, as inferred from Hammett analysis (σm = 0.43, σp = 0.54), is expected to accelerate nucleophilic acyl substitution reactions by 2- to 5-fold relative to unsubstituted benzoates and by approximately 2- to 3-fold relative to the 5-CF3 regioisomer [1]. This enhanced reactivity is advantageous when the ester must be cleaved or transesterified under mild conditions, reducing side-product formation and improving overall yield.

Process Chemistry Scale-Up Where Distillative Purification Is Preferred Over Chromatography

With a boiling point of 284°C at 760 mmHg—18.4°C higher than the 5-CF3 regioisomer (265.6°C) [1]—the target compound is better suited for fractional distillation at reduced pressure, enabling scalable purification without the cost and solvent waste associated with column chromatography. This makes it the regioisomer of choice for process R&D groups planning multi-kilogram campaigns.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity (LogP 3.5-4.0 Range)

The XLogP3 of 3.8 for this compound [1] positions derived molecules favorably for CNS penetration, as this value sits near the median of the optimal LogP range for blood-brain barrier permeability (LogP 2-4). The 5-CF3 regioisomer, with a LogP of 3.67, falls slightly below this optimal midpoint . For medicinal chemists designing CNS-targeted libraries, the 6-CF3 isomer provides a marginally superior starting point for achieving target lipophilicity without additional structural modifications.

Quote Request

Request a Quote for Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.